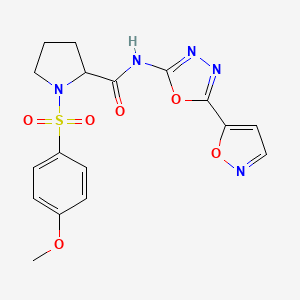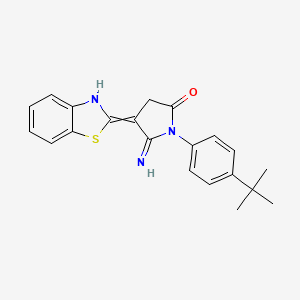
N-hydroxy-N-(1-phenylethyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-hydroxy-N-(1-phenylethyl)formamide” is a chemical compound with the molecular formula C9H11NO2 . It has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da . This compound is used for pharmaceutical testing .
Synthesis Analysis
A sustainable synthesis method has been developed that reveals N-hydroxy modifications for pharmaceuticals . This method involves the electrochemical conversion of nitro groups, which normally requires large amounts of reductants or scarce metals . This provides direct access to the previously understudied class of N-hydroxy heterocycles, an innovative structural motif for modern drug discovery .Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . It contains a total of 23 bonds, including 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 primary .Scientific Research Applications
NHPF has been studied for its potential applications in the fields of organic synthesis, biochemistry, and pharmacology. In organic synthesis, NHPF can be used as a reagent for the synthesis of various compounds, including heterocyclic compounds, polymers, and pharmaceuticals. In biochemistry, NHPF has been used to study the structure and function of enzymes and other proteins. In pharmacology, NHPF has been studied for its potential use as a drug delivery system.
Mechanism of Action
The mechanism of action of NHPF is not fully understood. However, it is believed that the hydroxyl group of NHPF is able to interact with the amide group of the molecule, forming a stable bond. This bond is then able to interact with other molecules, such as proteins, in the body. This interaction is believed to be responsible for the biological effects of NHPF.
Biochemical and Physiological Effects
NHPF has been studied for its potential effects on the biochemical and physiological processes in the body. Studies have shown that NHPF is able to interact with various enzymes and proteins, which can lead to changes in their activity. NHPF has also been found to have an anti-inflammatory effect, as well as an anti-cancer effect. In addition, NHPF has been found to have a protective effect against oxidative stress.
Advantages and Limitations for Lab Experiments
NHPF is a relatively simple molecule that can be synthesized in a few steps and is relatively stable and easily handled. This makes it an ideal candidate for various scientific and industrial applications. However, there are some limitations to using NHPF in laboratory experiments. NHPF is not soluble in water, which can limit its use in aqueous solutions. In addition, NHPF is not very stable in the presence of oxygen, which can limit its use in some experiments.
Future Directions
The potential applications of NHPF are vast and varied. In the future, NHPF may be used to develop new drugs, as well as new methods of drug delivery. Additionally, NHPF may be used to study the structure and function of proteins, as well as to develop new methods of enzyme catalysis. NHPF may also be used to study the effects of oxidative stress and inflammation in the body. Finally, NHPF may be used to develop new materials, such as polymers and nanomaterials.
Synthesis Methods
NHPF can be synthesized by a variety of methods. One of the most common methods involves the reaction of an amide with a hydroxyl group, either through the use of a catalyst or through the direct reaction of the two components. The reaction can be catalyzed by a variety of catalysts, including palladium, nickel, and other transition metals. The reaction can also be carried out without a catalyst, but this method is not as efficient. The reaction of an amide with a hydroxyl group produces NHPF in both aqueous and non-aqueous solutions.
properties
IUPAC Name |
N-hydroxy-N-(1-phenylethyl)formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-8(10(12)7-11)9-5-3-2-4-6-9/h2-8,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJQFQAQAREKPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone](/img/structure/B2781031.png)
![2-Ethyl-5-((4-nitrophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2781033.png)
![N-[2-[4-(Azepane-1-carbonyl)anilino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2781034.png)
![3-(4-Chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2781035.png)
![Methyl 5-{[(4-chlorophenyl)([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]methyl}-2-furoate](/img/structure/B2781038.png)


![6-(azepan-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2781042.png)
![(3S)-6-Bromo-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B2781043.png)
![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholin-2-yl]acetic acid](/img/structure/B2781044.png)

![6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B2781047.png)
![Tert-butyl N-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2781048.png)
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(isopropylsulfonyl)phenyl)methanone](/img/structure/B2781050.png)